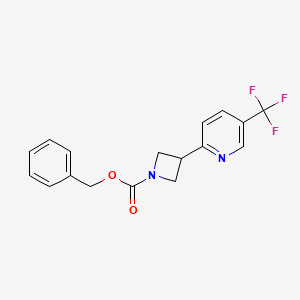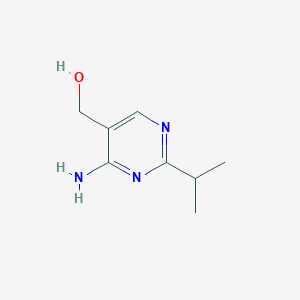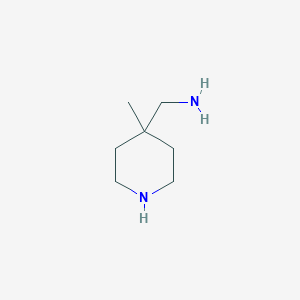![molecular formula C12H12N2O2 B13118259 Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused with a pyrrolo[3,2-b]pyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyclohexanone and pyrrolo[3,2-b]pyridine derivatives in the presence of catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mécanisme D'action
The mechanism of action of Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-azetidin-2-one: Known for its biological activity and use in medicinal chemistry.
Spiro-pyrrolidine: Exhibits diverse pharmacological properties and is used in drug discovery.
Spiro-indole: Important in drug design due to its bioactivity against cancer cells and microbes.
Spiro-oxindole: Used in the synthesis of therapeutic agents with various biological activities.
Uniqueness
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione stands out due to its unique spirocyclic structure, which imparts rigidity and stability. This structural feature enhances its potential as a building block in organic synthesis and its application in drug development .
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C12H12N2O2/c15-8-3-5-12(6-4-8)10-9(14-11(12)16)2-1-7-13-10/h1-2,7H,3-6H2,(H,14,16) |
Clé InChI |
COSVILPQJKAOER-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)C3=C(C=CC=N3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)



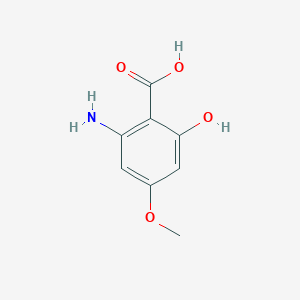
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
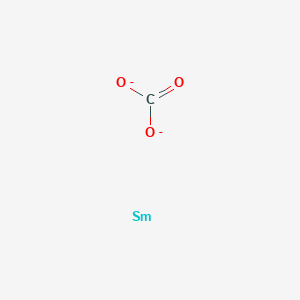
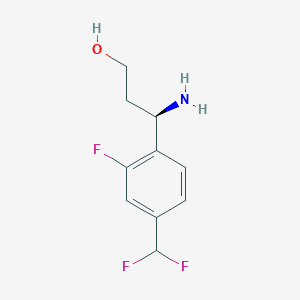
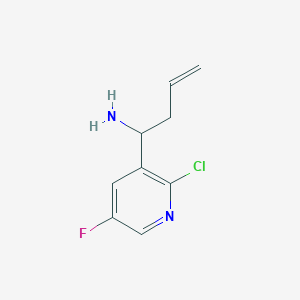
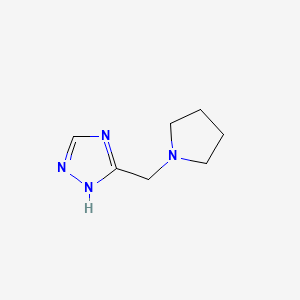
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
